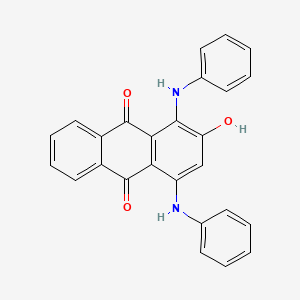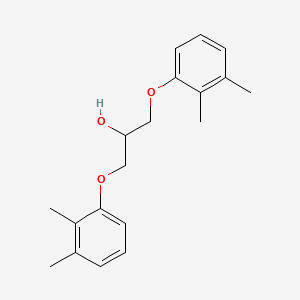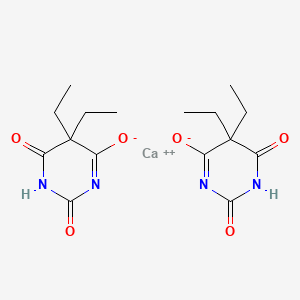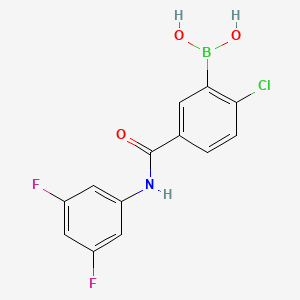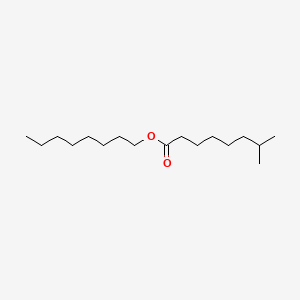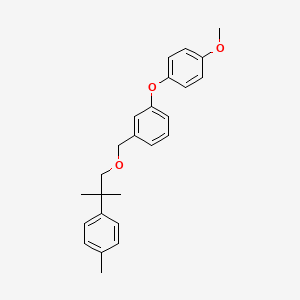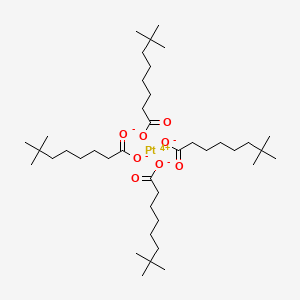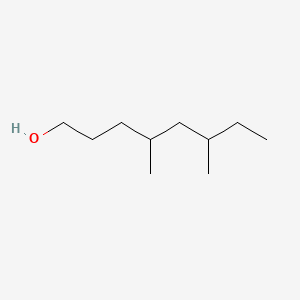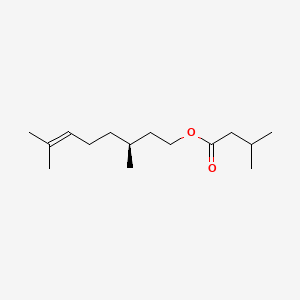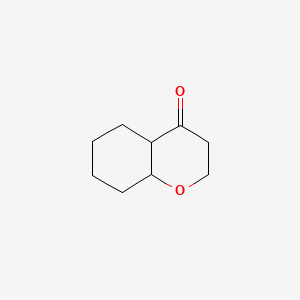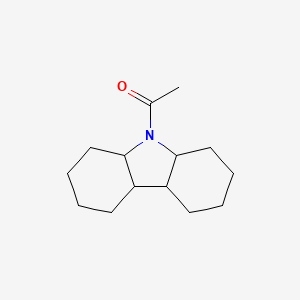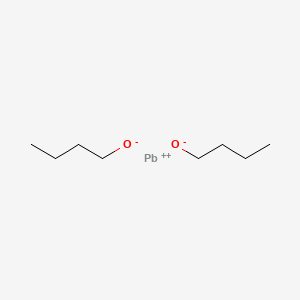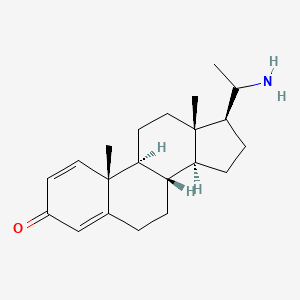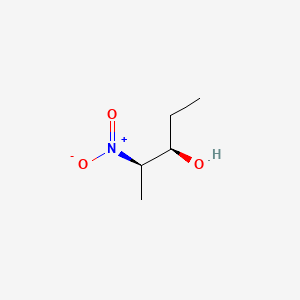
3-Pentanol, 2-nitro-, (R*,R*)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanol, 2-nitro-, (R*,R*)- is an organic compound with the molecular formula C5H11NO3 It is a secondary alcohol with a nitro group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanol, 2-nitro-, (R*,R*)- typically involves the nitration of 3-pentanol. The nitration process can be carried out using nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 3-Pentanol, 2-nitro-, (R*,R*)- may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce the compound in higher yields.
Chemical Reactions Analysis
Types of Reactions
3-Pentanol, 2-nitro-, (R*,R*)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones.
Reduction: Reduction of the nitro group can yield amino alcohols.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro ketones.
Reduction: Amino alcohols.
Substitution: Various substituted nitro compounds.
Scientific Research Applications
3-Pentanol, 2-nitro-, (R*,R*)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pentanol, 2-nitro-, (R*,R*)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The secondary alcohol group can also interact with various biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-Pentanol, 2-nitro-, (R,S)-**
- 3-Nitro-2-pentanol
- 2-Nitro-3-pentanol
Uniqueness
3-Pentanol, 2-nitro-, (R*,R*)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological systems. The presence of both a nitro group and a secondary alcohol makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
138668-26-5 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2R,3R)-2-nitropentan-3-ol |
InChI |
InChI=1S/C5H11NO3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3/t4-,5-/m1/s1 |
InChI Key |
UQCZRXRWSNMZEP-RFZPGFLSSA-N |
Isomeric SMILES |
CC[C@H]([C@@H](C)[N+](=O)[O-])O |
Canonical SMILES |
CCC(C(C)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


